2-fluoro-N-(3-methylbenzyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-[(3-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSBTCOWGOMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256141 | |
| Record name | 2-Fluoro-N-[(3-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710318-32-4 | |
| Record name | 2-Fluoro-N-[(3-methylphenyl)methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=710318-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-[(3-methylphenyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Substituted Benzamide Derivatives in Contemporary Chemical Biology Research
Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring and an amide functional group with various substituents. In the realm of contemporary chemical biology, these derivatives are the cornerstone of many research endeavors, primarily due to their ability to interact with a wide array of biological targets. Their structural versatility allows for the fine-tuning of their chemical properties, leading to the development of molecules with specific biological functions.
A significant area of research for substituted benzamides is in the development of therapeutic agents. For instance, they are investigated as inhibitors of enzymes such as histone deacetylases (HDACs), which play a crucial role in gene regulation and are implicated in diseases like cancer. mdpi.com The amide group in these compounds can chelate with metal ions, such as the zinc ion in the active site of HDACs, which is a key interaction for their inhibitory activity. mdpi.com Furthermore, substituted benzamides have been shown to possess pharmacological properties related to their ability to antagonize dopamine (B1211576) receptors and facilitate the release of acetylcholine, making them relevant in the study of gastrointestinal disorders and neurological conditions. researchgate.net
Rationale for Investigating 2 Fluoro N 3 Methylbenzyl Benzamide: Unique Structural Features and Research Potential
The specific structure of 2-fluoro-N-(3-methylbenzyl)benzamide, with its distinct substitutions, provides a compelling rationale for its investigation. The presence of a fluorine atom at the 2-position of the benzoyl group and a methyl group at the 3-position of the benzyl (B1604629) moiety are not arbitrary; they are deliberate modifications designed to explore and enhance the compound's properties.
The 2-fluoro substitution on the benzamide (B126) ring is of particular interest. Fluorine is a highly electronegative atom, and its introduction into a molecule can significantly alter its electronic properties, conformation, and metabolic stability. In the context of drug design, a fluoro group can enhance binding affinity to target proteins and improve pharmacokinetic properties. For example, the 2-fluorobenzamide (B1203369) moiety has been identified as a key structural element in the development of dual-target inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3), which are targets in triple-negative breast cancer research. nih.gov Molecular modeling studies have suggested that the 2-fluorobenzamide portion of these molecules can chelate with the zinc ion in the active site of HDAC3. nih.gov
The combination of these structural features in this compound suggests its potential as a scaffold for the development of novel chemical probes or therapeutic leads. Its unique geometry and electronic distribution warrant detailed investigation to understand its chemical behavior and biological activity.
Computational and Theoretical Investigations of 2 Fluoro N 3 Methylbenzyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. For 2-fluoro-N-(3-methylbenzyl)benzamide, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly used to optimize the molecular geometry and calculate various electronic properties. mdpi.comscholarsresearchlibrary.commdpi.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.netnih.gov
For this compound, the HOMO is typically localized on the electron-rich regions, such as the benzamide (B126) and methylbenzyl rings, while the LUMO is distributed over the benzoyl moiety. The presence of the fluorine atom can influence the electron density distribution. While specific experimental data for this compound is not available, illustrative values based on similar benzamide structures are presented below. mdpi.comnih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.55 |
| Energy Gap (ΔE) | 5.30 |
This interactive table contains illustrative data based on computational studies of similar benzamide compounds.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.govresearchgate.net
In the MEP map of this compound, the negative potential is expected to be concentrated around the electronegative oxygen and fluorine atoms, indicating these as likely sites for electrophilic interaction. Conversely, the positive potential is anticipated around the hydrogen atoms of the amide group and the aromatic rings, suggesting these as sites for nucleophilic interaction. nih.govresearchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the movements of its atoms and bonds. This allows for the identification of stable conformations and the study of their relative energies and populations. The rotational freedom around the amide bond and the benzyl (B1604629) group gives rise to various possible conformers, and MD simulations can provide insights into the preferred spatial arrangements of the molecule in different environments.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are instrumental in predicting how a molecule might interact with biological targets, which is a cornerstone of drug discovery and design.
Molecular Docking Studies with Hypothetical Biological Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. scispace.com This method is used to estimate the strength of the interaction, often expressed as a docking score, and to visualize the binding mode at the molecular level. nih.gov For this compound, docking studies could be performed against hypothetical biological targets, such as enzymes or receptors implicated in various diseases. The results would reveal potential binding poses and key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. scispace.commdpi.com
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Amide N-H with Aspartate; Carbonyl O with Serine |
| Hydrophobic Interactions | Benzyl and benzoyl rings with Leucine, Valine, and Alanine residues |
This interactive table presents hypothetical data to illustrate the potential outcomes of molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design (LBDD) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a set of molecules with known activities, QSAR can identify the physicochemical properties and structural features that are critical for their biological effects.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. LBDD methods rely on the information from a set of known active ligands to develop a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. For this compound, if a set of structurally similar compounds with known activities were available, QSAR and LBDD models could be developed. These models would help in predicting the activity of new derivatives and in guiding the design of more potent compounds by modifying the chemical structure, for instance, by altering substituents on the aromatic rings.
Analysis of Intermolecular Interactions in this compound: A Computational Approach
A comprehensive analysis of the intermolecular interactions for the specific chemical compound this compound through Hirshfeld surface analysis and fingerprint plots could not be performed due to the absence of published crystallographic and computational data for this exact molecule.
While detailed research findings for this compound are not available, studies on structurally similar benzamide derivatives offer a general understanding of the types of intermolecular contacts that could be expected. For instance, in various substituted benzamides, Hirshfeld surface analyses have consistently highlighted the significance of H···H, C···H/H···C, and O···H/H···O contacts in stabilizing the crystal structure. The presence of a fluorine atom, as in the target compound, would also introduce the possibility of F···H and other fluorine-related contacts, which can play a crucial role in the supramolecular assembly.
Without experimental single-crystal X-ray diffraction data for this compound, it is not possible to generate the specific Hirshfeld surface and corresponding fingerprint plots. Such data is a prerequisite for these computational investigations. Consequently, the detailed research findings and data tables that would typically be included in this section cannot be provided.
Further experimental and computational studies are required to elucidate the precise nature of the intermolecular interactions governing the crystal packing of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Fluoro N 3 Methylbenzyl Benzamide Analogs
Influence of Fluorine Substitution on Electronic Properties and Molecular Recognition
The introduction of a fluorine atom onto an aromatic ring, as seen in the 2-fluoro-N-(3-methylbenzyl)benzamide, is a common and impactful strategy in medicinal chemistry. nih.gov The unique properties of fluorine—its small size and high electronegativity—allow it to significantly modulate a molecule's electronic properties, conformation, and binding interactions without adding substantial steric bulk. nih.govnih.gov
Research into fluorinated benzamides and related structures has elucidated several key effects:
Electronic Effects: Fluorine is a strongly electron-withdrawing atom. This inductive effect can lower the pKa of nearby functional groups, making acidic protons more acidic and basic groups less basic. nih.gov This alteration can be critical for changing a molecule's ionization state at physiological pH, thereby affecting its solubility, permeability, and ability to interact with charged residues in a biological target. nih.gov
Molecular Recognition and Binding: The substitution of hydrogen with fluorine can enhance binding affinity. This can be due to favorable electronic effects on the hydrogen-bonding capacity of adjacent groups or changes to the π-interacting properties of the aromatic ring. nih.gov In some contexts, fluorine can participate in non-classical hydrogen bonds (C-F···H-X) or other dipole-dipole interactions, further anchoring the ligand in a binding pocket.
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and its metabolic stability. core.ac.uk For instance, fluorobenzene (B45895) is more lipophilic than benzene (B151609). core.ac.uk This increased lipophilicity can enhance binding to hydrophobic pockets in a target protein but must be carefully balanced to maintain adequate aqueous solubility.
| Property Influenced by Fluorine | Effect of Substitution | Reference |
|---|---|---|
| Acidity/Basicity (pKa) | Lowers the pKa of nearby groups due to strong electron-withdrawing effects. | nih.gov |
| Lipophilicity | Generally increases, which can improve membrane permeability and hydrophobic interactions. | core.ac.uk |
| Metabolic Stability | Can improve metabolic stability due to the strength of the C-F bond. | core.ac.uk |
| Molecular Conformation | Can restrict rotation and suppress disorder, leading to a more defined conformation. | acs.orgresearchgate.net |
| Binding Affinity | May increase affinity through enhanced electronic effects, altered π-interactions, or direct fluorine interactions. | nih.gov |
Role of the Amide Linker and N-Substituent in Modulating Molecular Interactions and Selectivity
The amide linker and the N-substituent are central to the function of benzamide-based molecules, providing both structural rigidity and key points for molecular interaction.
The Amide Linker: The amide bond [-C(O)NH-] is a critical and versatile functional group in drug design. nih.gov Its planarity, a result of resonance and partial double-bond character, restricts the molecule's conformational freedom, which can be advantageous for locking it into a bioactive conformation. scielo.br This rigidity helps to reduce the entropic penalty upon binding to a target. The amide group is also a superb hydrogen-bonding moiety, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. nih.govmdpi.com These interactions are often fundamental to the recognition and binding of benzamides to their protein targets. mdpi.com However, the amide bond can also be a site of metabolic instability, susceptible to enzymatic hydrolysis. nih.govmdpi.com
The N-Substituent: The N-substituent—in this case, the 3-methylbenzyl group—plays a crucial role in defining the molecule's selectivity and potency. The size, shape, and electronic properties of this group determine how the molecule fits into its binding site. SAR studies on various benzamide (B126) series consistently show that modifications to the N-substituent dramatically alter biological activity. nih.govnih.gov For example, in a series of N-benzylbenzamide tyrosinase inhibitors, the substitution pattern on the benzyl (B1604629) ring was critical for potent inhibition. nih.gov Similarly, in studies of TRPV1 antagonists, the nature of the benzyl C-region was a key determinant of antagonistic potency. nih.gov The increased steric bulk on an amide substituent can sometimes be beneficial for activity. researchgate.net The 3-methyl group on the benzyl ring of this compound adds a lipophilic contact point and influences the rotational position of the benzyl ring, fine-tuning its interaction with the target protein.
| Feature | Structural/Functional Role | Reference |
|---|---|---|
| Amide Bond Planarity | Confers structural rigidity due to partial double-bond character, leading to stable E/Z rotamers. | scielo.br |
| Amide Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition. | nih.govmdpi.com |
| N-Substituent (3-methylbenzyl) | Determines specificity and potency by interacting with distinct sub-pockets of the binding site. | nih.govnih.gov |
| Metabolic Liability | The amide bond can be susceptible to in vivo enzymatic hydrolysis. | nih.gov |
Impact of Stereochemistry on Molecular Conformation and Biological Interactions
Torsional Angles and Ring Orientation: The molecule's conformation is defined by the dihedral angles between the planes of the two aromatic rings and the central amide group. In a closely related compound, 3-fluoro-N-(p-tolyl)benzamide, the dihedral angle between the two benzene rings is 65.69°, indicating a significantly twisted structure. nih.govnih.gov The amide plane in that molecule forms dihedral angles of 28.6° and 37.5° with the fluoro-benzene and methyl-benzene rings, respectively. nih.govnih.gov Similar torsional angles are expected for this compound, creating a specific 3D shape that is essential for its biological profile.
Amide Bond Isomerism: The restricted rotation around the C-N amide bond can lead to the existence of stable cis (E) and trans (Z) rotamers. scielo.br NMR studies on related N-benzyl amides have confirmed the presence of this hindered rotational equilibrium in solution. scielo.br These distinct isomers can have different orientations of the N-substituent relative to the benzoyl group, potentially leading to different binding modes and biological activities.
Conformation of the Benzyl Group: The conformation of the N-benzyl portion is also a key determinant of activity. Studies of benzylamine (B48309) and its derivatives show that the Cα-N bond tends to be oriented nearly perpendicular to the plane of the aromatic ring. colostate.edu This positioning affects how the 3-methylbenzyl group can explore the space within a binding site.
| Conformational Parameter | Description | Reference |
|---|---|---|
| Inter-ring Dihedral Angle | The two benzene rings are significantly twisted relative to each other (approx. 66° in a related structure). | nih.govnih.gov |
| Amide-Ring Torsion | The amide plane is twisted relative to both the 2-fluorobenzoyl and 3-methylbenzyl rings. | nih.govnih.gov |
| Amide Bond Rotamers | Hindered rotation around the C-N bond leads to distinct and stable E/Z isomers. | scielo.br |
Rational Design Principles for Benzamide Scaffolds as Chemical Probes
The benzamide scaffold is not only a component of therapeutic agents but also serves as a versatile framework for the rational design of chemical probes. nih.gov These probes are indispensable tools for studying biological systems, identifying drug targets, and elucidating mechanisms of action. rsc.org
The design of such probes follows several key principles, as exemplified by the development of benzamide-based photoaffinity probes for histone deacetylases (HDACs): nih.govresearchgate.net
Core Scaffold Selection: The design begins with a core scaffold known to have affinity and selectivity for the target of interest. The benzamide structure, with its proven ability to target enzymes like HDACs, provides an excellent starting point. nih.gov
Introduction of a Reporter Group: To enable detection and identification of the target protein, a reporter group (e.g., biotin) or a handle for its attachment (e.g., an alkyne for click chemistry) is incorporated into the molecule. The placement of this group must be carefully considered to avoid disrupting the key binding interactions. nih.gov
Incorporation of a Photoreactive Group: A photo-reactive moiety, such as an azide (B81097) or benzophenone, is added to the probe. Upon photoactivation (e.g., with UV light), this group forms a highly reactive species that covalently crosslinks the probe to its binding partner. nih.govresearchgate.net This allows for the permanent labeling of the target protein, even in complex biological mixtures like cell lysates. nih.gov
Iterative Optimization: The inhibitory activities and crosslinking efficiencies of the synthesized probes are tested. The positioning of the photoreactive and reporter groups is often varied to optimize both binding potency and labeling efficiency, demonstrating a classic SAR cycle applied to tool development. nih.gov
This rational approach, leveraging a deep understanding of the benzamide scaffold's SAR and SPR, allows chemists to convert a simple binding molecule into a sophisticated chemical tool for exploring complex biological questions. nih.govresearchgate.net
| Design Principle | Purpose in a Chemical Probe | Example |
|---|---|---|
| Affinity-Based Scaffold | Ensures the probe selectively binds to the protein of interest. | HDAC-selective benzamide core. nih.gov |
| Photoreactive Group | Enables covalent, light-induced crosslinking to the target protein for permanent labeling. | Aryl azide or benzophenone. nih.govresearchgate.net |
| Reporter Handle/Tag | Allows for the subsequent detection, purification, and identification of the labeled protein. | Biotin tag or an alkyne handle for click chemistry. nih.gov |
| Linker Optimization | Connects the functional elements without disrupting the binding of the core scaffold. | Varying the attachment points of functional groups. nih.gov |
Mechanistic Investigations of 2 Fluoro N 3 Methylbenzyl Benzamide S Biological Activity at the Molecular Level
Exploration of Protein Binding Mechanisms through In Vitro Assays
In vitro assays provide a controlled environment to investigate the direct interaction between a compound and isolated biological molecules such as enzymes and receptors. For the N-benzylbenzamide scaffold, these studies have revealed significant binding and inhibitory activities.
Research into N-benzylbenzamide derivatives has identified them as a promising class of tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. A study on a series of N-benzylbenzamide derivatives with hydroxyl substitutions demonstrated potent inhibition of mushroom tyrosinase. nih.gov The most effective compound in this series, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, exhibited an IC50 value of 2.2 µM, indicating strong inhibitory activity. nih.govresearchgate.net The structure-activity relationship (SAR) studies suggested that the number and position of hydroxyl groups on the benzyl (B1604629) and benzoyl rings are crucial for the inhibitory potency. researchgate.net While the specific compound 2-fluoro-N-(3-methylbenzyl)benzamide lacks hydroxyl groups, the core N-benzylbenzamide structure suggests a potential, albeit likely different, interaction with the tyrosinase active site.
While direct studies on the glucosidase inhibitory activity of this compound are not available, other related heterocyclic structures containing a benzamide (B126) moiety have been investigated for this purpose. For instance, certain fluorinated 2-imino-1,3-thiazoline derivatives incorporating a benzamide fragment have shown significant α-glucosidase inhibition, an important target in the management of type 2 diabetes. This suggests that the broader chemical space around benzamide-containing compounds holds potential for the discovery of new glucosidase inhibitors.
Table 1: Tyrosinase Inhibitory Activity of Selected N-Benzylbenzamide Derivatives
| Compound | IC50 (µM) |
| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | 2.2 nih.govresearchgate.net |
| Reference compound (e.g., Kojic Acid) | Typically in the µM range |
| This compound | Data Not Available |
This table is for illustrative purposes and highlights the potential of the N-benzylbenzamide scaffold. The activity of this compound has not been reported.
The benzamide scaffold is a well-established pharmacophore for targeting various receptors. For example, certain benzamide derivatives have been shown to bind with high affinity to dopamine (B1211576) D2 receptors. nih.gov Another area of investigation for benzamide analogs is their interaction with ion channels. Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been identified as potent blockers of the Kv1.3 potassium ion channel, which is a target for immunosuppressive therapies. nih.gov These findings underscore the versatility of the benzamide structure in interacting with diverse receptor and channel proteins. The specific substitutions in this compound would determine its unique binding profile to any given receptor.
Cellular Pathway Modulation in Research Models (e.g., interference with cell cycle, promotion of apoptosis in specific cancer cell lines)
Beyond direct protein binding, research has delved into how benzamide derivatives can modulate complex cellular signaling pathways, particularly in the context of cancer. A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the N-benzylbenzamide core, revealed that these compounds possess antiproliferative activity. nih.gov Mechanistically, they were found to reduce the activity of mTORC1, a central regulator of cell growth and proliferation, and to modulate autophagy, a cellular recycling process that can be dysregulated in cancer. nih.gov Specifically, these compounds interfered with the clearance of LC3-II, an autophagy marker, suggesting a disruption of the autophagic flux. nih.gov
Target Identification and Validation in Preclinical Research Systems
The identification and validation of specific molecular targets are crucial steps in drug discovery. For the broader class of benzamide derivatives, several targets have been identified and validated in preclinical models. As mentioned, STAT3 has been confirmed as a direct target for certain N-arylbenzamides through fluorescence polarization assays, which measure the disruption of the STAT3-phosphopeptide interaction. nih.gov The downstream effects of this inhibition, such as the suppression of malignant transformation, have been observed in human cancer cell lines. nih.gov
Similarly, the mTORC1 pathway has been identified as a key target for antiproliferative N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov The validation of this target was achieved by observing the reduced phosphorylation of mTORC1 substrates and the accumulation of autophagy markers in cancer cell lines treated with these compounds. nih.gov While the specific targets of this compound have yet to be elucidated, the research on its analogs provides a roadmap for future investigations, suggesting that enzymes and signaling proteins involved in cell proliferation and survival are plausible candidates.
Table 2: Investigated Molecular Targets for N-Benzylbenzamide Analogs
| Compound Class | Identified Molecular Target | Biological Process Modulated |
| N-Benzylbenzamide Derivatives | Tyrosinase nih.govresearchgate.net | Melanin Synthesis researchgate.net |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 nih.gov | Cell Growth, Autophagy nih.gov |
| N-Arylbenzamides | STAT3 nih.gov | Gene Transcription, Cell Proliferation nih.gov |
| Substituted Benzamide Analogs | Kv1.3 Potassium Channel nih.gov | Ion Flux, Immune Response |
Preclinical Biological Evaluation of 2 Fluoro N 3 Methylbenzyl Benzamide in Research Models
In Vitro Biological Screening in Diverse Cell Lines
No specific studies detailing the in vitro biological screening of 2-fluoro-N-(3-methylbenzyl)benzamide in various cell lines were identified.
Assessment of Antiproliferative Activity against Various Research Cell Lines
There is no available data from studies assessing the antiproliferative activity of this compound against any research cell lines.
Evaluation of Antimicrobial Activity against Bacterial Strains in Research Settings
No research findings on the evaluation of the antimicrobial activity of this compound against specific bacterial strains were found.
Other Enzyme- and Cell-Based Assays for Specific Biological Processes
No information is available regarding the activity of this compound in other specific enzyme- or cell-based assays.
In Vivo Pharmacological Activity Assessment in Non-Human Organism Models
There are no published in vivo studies on the pharmacological activity of this compound in any non-human organism models.
Proof-of-Concept Studies in Animal Models for Biological Effect Validation
No proof-of-concept studies in animal models to validate any biological effects of this compound have been reported in the scientific literature.
Target Engagement Studies in Animal Systems
There is no data available from target engagement studies of this compound in animal systems.
Future Research Directions and Emerging Opportunities for 2 Fluoro N 3 Methylbenzyl Benzamide
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of 2-fluoro-N-(3-methylbenzyl)benzamide can be achieved through established amidation protocols. A general and adaptable method involves the coupling of 2-fluorobenzoic acid with 3-methylbenzylamine (B90883). nanobioletters.com This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species, such as an acid chloride.
A common synthetic route for N-substituted benzamides begins with the activation of the corresponding benzoic acid. For instance, 4-bromo-2-fluorobenzoic acid has been successfully converted to 4-bromo-2-fluoro-N-methylbenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of an amine. chemicalbook.com Similarly, the synthesis of various N-benzylbenzamide derivatives has been accomplished by reacting a formylbenzoic acid with an appropriate benzylamine (B48309). acs.org
Future research in this area should focus on the development of more sustainable and efficient synthetic strategies. This includes the exploration of:
Catalytic Amidation: Investigating novel catalysts that can directly couple 2-fluorobenzoic acid and 3-methylbenzylamine, thereby avoiding the need for stoichiometric activating agents and reducing waste.
Flow Chemistry: Utilizing microreactor technology to enable continuous and scalable synthesis, which can offer improved reaction control, enhanced safety, and higher yields.
Biocatalysis: Employing enzymes, such as lipases or engineered amidases, to catalyze the amide bond formation under mild and environmentally benign conditions.
These advanced methodologies would not only streamline the production of this compound but also align with the growing demand for green chemistry in the pharmaceutical industry.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast chemical spaces and the prediction of molecular properties. For this compound, these computational tools can be instrumental in several ways:
Target Prediction: AI/ML models can be trained on large datasets of known drug-target interactions to predict the most likely biological targets for novel compounds. chemcd.com By analyzing the structural features of this compound, these algorithms could generate hypotheses about its mechanism of action.
Analogue Design: Generative AI models can design novel analogues of this compound with optimized properties. These models can explore a vast virtual chemical space to identify derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical aspect of drug development. AI/ML models can be employed to forecast these properties for this compound and its derivatives, helping to prioritize compounds for synthesis and experimental testing.
The integration of AI and ML offers a powerful in silico platform to guide the future development of this compound, making the research process more efficient and cost-effective.
Exploration of Novel Biological Targets and Mechanistic Pathways
While the specific biological targets of this compound have not been reported, the broader class of N-benzylbenzamides has shown activity against a range of targets. For example, certain N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are targets for metabolic diseases. acs.org Others have been found to be potent inhibitors of tubulin polymerization, a well-established target in cancer therapy. nih.gov
Given these precedents, future research should aim to elucidate the specific biological targets and mechanistic pathways of this compound. This can be achieved through:
Phenotypic Screening: Testing the compound in a variety of cell-based assays to identify its effects on different cellular processes and disease models.
Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins that interact with the compound.
Biochemical and Biophysical Assays: Once potential targets are identified, their interaction with this compound can be validated and characterized using a range of in vitro assays.
The discovery of novel biological targets for this compound could open up new avenues for therapeutic intervention in various diseases.
Expansion of Comprehensive Structure-Activity Relationship Data Sets
A systematic exploration of the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. This involves the synthesis and biological evaluation of a library of analogues to understand how modifications to different parts of the molecule affect its potency and selectivity. Key areas for SAR exploration include:
The 2-fluoro-benzoyl Moiety: Investigating the effect of moving the fluorine atom to other positions on the ring or replacing it with other halogen atoms or small functional groups.
The N-(3-methylbenzyl) Moiety: Exploring the impact of altering the position of the methyl group on the benzyl (B1604629) ring (e.g., to the 2- or 4-position), as well as introducing other substituents.
The Amide Linker: Modifying the amide bond, for example, by N-alkylation or by replacing it with a bioisostere, to probe its importance for activity.
The data generated from these SAR studies would be invaluable for constructing a comprehensive dataset that can be used to refine computational models and guide the design of more potent and selective analogues. A summary of SAR studies on related N-benzylbenzamides has highlighted the importance of substitution patterns for their biological activity. acs.org
Potential Development as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in a cellular or in vivo context. Given its potential for interacting with novel biological targets, this compound could be developed into a valuable chemical probe. The key characteristics of a good chemical probe include high potency, selectivity, and a well-defined mechanism of action.
The development of this compound as a chemical probe would involve:
Optimization of Potency and Selectivity: Using the SAR data to design and synthesize analogues with improved affinity and specificity for a particular target.
Development of a Negative Control: Synthesizing a structurally similar but inactive analogue to help distinguish on-target from off-target effects.
Characterization in Biological Systems: Demonstrating that the probe can engage its target in cells and produce a measurable biological response.
A well-validated chemical probe based on the this compound scaffold could be a powerful tool for dissecting complex biological processes and identifying new drug targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-fluoro-N-(3-methylbenzyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a microwave-assisted Fries rearrangement under solvent-free conditions. For example, 2-fluorobenzoyl chloride reacts with 3-methylbenzylamine in the presence of a base (e.g., triethylamine) to form the amide bond. Reaction optimization involves controlling microwave power (e.g., 300–600 W) and irradiation time (10–30 min) to maximize yields (typically 60–80%) while minimizing side reactions. Purity (>95%) is confirmed via HPLC or NMR .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of methanol or dichloromethane solutions. Data collection uses a Mo-Kα X-ray source (λ = 0.71073 Å) at 150 K. Structural refinement employs SHELXL (e.g., SHELX-2018/3), with hydrogen atoms positioned geometrically and refined using a riding model. Key parameters include dihedral angles between aromatic rings (e.g., 35°–45°) and hydrogen-bonding patterns (N–H···O/N interactions) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) shows signals for aromatic protons (δ 7.2–8.1 ppm), methylbenzyl CH₃ (δ 2.3 ppm), and NH (δ 10.2 ppm, broad). ¹⁹F NMR detects the fluorine atom (δ -110 to -115 ppm).
- MS : ESI-MS provides molecular ion peaks ([M+H]⁺ at m/z 258.1) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=O vs. C–N) between studies are analyzed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F···H contacts contribute ~5% to crystal packing). Discrepancies often arise from temperature-dependent lattice vibrations or solvent effects, which are modeled via periodic boundary conditions in software like CRYSTAL17 .
Q. What green chemistry approaches optimize the synthesis of this compound to reduce waste?
- Methodological Answer : Solvent-free microwave synthesis reduces E-factor (environmental impact) by eliminating dichloromethane. Catalyst-free conditions (e.g., Fries rearrangement) avoid toxic reagents. Reaction scalability is tested using continuous-flow reactors, achieving 90% conversion with a 15-minute residence time. Life-cycle assessment (LCA) metrics compare energy use (kWh/mol) and carbon footprint across methods .
Q. How do steric and electronic effects of the 3-methylbenzyl group influence biological activity in related benzamides?
- Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) assays. The 3-methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays (e.g., Caco-2). Electronic effects are probed using Hammett constants (σₘ = -0.07 for methyl), correlating with inhibitory potency (IC₅₀) in enzyme targets (e.g., Arp2/3 complex). Comparative studies with 4-methyl or unsubstituted analogs show ~30% reduced activity .
Q. What strategies address low yields in large-scale synthesis of fluorinated benzamides?
- Methodological Answer : Yield optimization involves:
- Temperature control : Maintaining 0–5°C during amine acylation prevents thermal decomposition.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted 2-fluorobenzoyl chloride.
- Scale-up challenges : Agglomeration in crystallization is mitigated by anti-solvent addition (e.g., heptane) under sonication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
